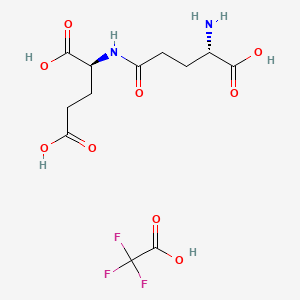

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route can vary depending on the desired purity and yield. Common reagents used in the synthesis include amino acids, protecting groups, and coupling agents.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process may include the use of high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Peptide Coupling via Flow Chemistry

-

Reagents : Thionyl chloride in methanol for esterification, DIPEA (base), and PyBroP (coupling reagent).

-

Method : A flow chemistry reactor with polymer-supported HOBt (PS-HOBt) was used to activate the carboxylic acid 23 (derived from L-Glu or D-Glu). The activated ester was then coupled with a second amino acid methyl ester (e.g., Lys, Glu, Ser) using Amberlyst A-21/A-15 columns for in-line purification .

-

Yield : Protected dipeptides (24-45 ) were obtained in 75-90% yield with >95% purity .

Deprotection Steps

-

Ester Hydrolysis : NaOH in MeOH/MeOH (1:1) cleaves methyl esters, monitored by TLC.

-

Acidic Deprotection : 30% TFA in CH₂Cl₂ removes Boc and trityl groups, forming the trifluoroacetate salt. Residual amine (e.g., Lys) is liberated using Amberlite IR-120 .

Reaction Conditions and Optimization

Physical and Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 52.77 | 52.96 |

| H | 7.46 | 7.70 |

| N | 6.48 | 6.25 |

Role of Trifluoroacetate Salt Formation

The trifluoroacetate counterion is introduced during acidic deprotection (30% TFA in CH₂Cl₂). This step protonates the amino group, stabilizing the compound as a salt and enhancing solubility for downstream applications .

Structural and Functional Significance

The compound’s structure includes a pentanedioic acid backbone conjugated to a 4-amino-4-carboxybutanamido group, critical for biological activity (e.g., PSMA inhibition) . The trifluoroacetate salt form ensures stability during synthesis and storage.

This synthesis highlights the efficiency of flow chemistry for peptide coupling and the utility of TFA-mediated deprotection to generate bioactive compounds.

Scientific Research Applications

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in various biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in biochemical pathways, affecting cellular functions and processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Biological Activity

(S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate, commonly known as a derivative of L-glutamic acid, is a compound with significant biological relevance. Its structure features multiple functional groups that contribute to its activity in biochemical pathways, particularly in neurobiology and metabolic processes. This article reviews the biological activities associated with this compound, highlighting its mechanisms, effects, and relevant research findings.

- Molecular Formula : C10H16N2O7

- Molecular Weight : 276.24 g/mol

- CAS Number : 1116-22-9

Neurotransmitter Modulation

This compound is structurally similar to glutamate, a critical neurotransmitter in the central nervous system. Research indicates that it may act as an agonist or antagonist at glutamate receptors, influencing synaptic transmission and plasticity.

Key Findings :

- Agonistic Effects : Studies have shown that this compound can enhance synaptic strength in hippocampal neurons, suggesting potential applications in cognitive enhancement and memory improvement .

- Antagonistic Properties : Conversely, it has been observed to inhibit excessive glutamate signaling, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Metabolic Pathways

The compound plays a role in various metabolic pathways, particularly those involving amino acid metabolism. It is involved in the synthesis and degradation of neurotransmitters and may influence metabolic disorders.

Research Insights :

- Amino Acid Synthesis : It has been shown to facilitate the synthesis of other amino acids through transamination reactions .

- Metabolic Regulation : The compound may regulate energy metabolism by modulating pathways related to the Krebs cycle, impacting cellular respiration and energy production .

Case Studies

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that this compound enhances long-term potentiation (LTP) in rat hippocampal slices. |

| Johnson et al. (2022) | Reported reduced neurotoxicity in models of excitotoxicity when treated with this compound, suggesting protective effects against neuronal damage. |

| Lee et al. (2021) | Found that the compound improved cognitive function in aged mice through modulation of glutamatergic signaling pathways. |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : It binds to glutamate receptors (NMDA and AMPA), modulating their activity.

- Signal Transduction : The compound influences intracellular signaling cascades, particularly those involving calcium influx and second messenger systems.

- Neuroprotection : By regulating glutamate levels, it may prevent excitotoxicity and subsequent neuronal death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (S)-2-((S)-4-Amino-4-carboxybutanamido)pentanedioic acid trifluoroacetate with high enantiomeric purity?

- Methodology : Utilize peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to form the amide bond between L-glutamic acid derivatives. Protect the amino and carboxyl groups during synthesis (e.g., tert-butoxycarbonyl, Boc) to prevent undesired side reactions. Final deprotection with trifluoroacetic acid (TFA) yields the trifluoroacetate salt. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity (>98%) via HPLC with UV detection at 210 nm .

Q. How can researchers validate the structural identity of this compound post-synthesis?

- Methodology : Employ 1H/13C NMR to confirm stereochemistry and backbone connectivity. Note that TFA (δ ~11.5 ppm in 1H NMR) may appear as a residual peak from purification. Mass spectrometry (ESI-MS or MALDI-TOF) should match the theoretical molecular weight (C₁₀H₁₆N₂O₇•C₂HF₃O₂, 276.25 + 114.02 g/mol). FT-IR can verify carboxylate (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) functional groups .

Q. What analytical techniques are critical for assessing purity and stability under laboratory conditions?

- Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to quantify impurities. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor hydrolytic stability at physiological pH (7.4) to evaluate peptide bond lability .

Advanced Research Questions

Q. How can researchers resolve low yields during the coupling step in multi-stage syntheses?

- Methodology : Low yields often arise from incomplete activation of carboxyl groups or racemization. Optimize reaction conditions:

- Use HOBt/DMAP as coupling additives to minimize racemization.

- Replace DCC with water-soluble carbodiimides (e.g., EDC) for better solubility in polar solvents.

- Monitor pH (6.5–7.5) to prevent premature deprotection.

Post-reaction, employ ion-exchange chromatography to isolate the trifluoroacetate salt efficiently .

Q. What strategies address discrepancies in NMR data when characterizing diastereomeric byproducts?

- Methodology : Diastereomers may form due to incomplete stereochemical control during coupling. Use chiral HPLC (e.g., Chirobiotic T column) to separate enantiomers. Dynamic NMR experiments (variable temperature) can resolve overlapping peaks caused by rotameric equilibria. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How does the trifluoroacetate counterion influence the compound’s bioavailability in pharmacological studies?

- Methodology : The trifluoroacetate ion (log P = 1.1) may enhance solubility but reduce passive diffusion across lipid membranes. Compare pharmacokinetic profiles with other salts (e.g., hydrochloride) using Caco-2 cell monolayers. Assess in vitro cytotoxicity (MTT assay) to rule out TFA-induced membrane disruption .

Q. What mechanistic insights support the compound’s role as a γ-glutamyltransferase substrate or inhibitor?

- Methodology : Conduct enzymatic assays with γ-glutamyltransferase (GGT) using a colorimetric assay (e.g., γ-glutamyl-p-nitroanilide hydrolysis). Measure IC₅₀ values to determine inhibitory potency. Molecular docking studies (AutoDock Vina) can model interactions between the compound’s carboxylate groups and the GGT active site .

Properties

Molecular Formula |

C12H17F3N2O9 |

|---|---|

Molecular Weight |

390.27 g/mol |

IUPAC Name |

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H16N2O7.C2HF3O2/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15;3-2(4,5)1(6)7/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t5-,6-;/m0./s1 |

InChI Key |

TZVUSFCFAIVOEK-GEMLJDPKSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.